molecular formula C20H23NO2 B12275709 Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate

Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate

Cat. No.: B12275709
M. Wt: 309.4 g/mol
InChI Key: OIAPTMMHPMAUSD-UHFFFAOYSA-N
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Description

(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which is denoted by the (3r,4s) configuration. It is often used in organic synthesis and pharmaceutical research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3r,4s)-methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity starting materials, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction may produce different stereoisomers.

Scientific Research Applications

(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3r,4s)-methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its interactions .

Comparison with Similar Compounds

Uniqueness: (3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate is unique due to its specific (3r,4s) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and overall activity compared to other similar compounds.

Properties

IUPAC Name

methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-8-10-17(11-9-15)18-13-21(14-19(18)20(22)23-2)12-16-6-4-3-5-7-16/h3-11,18-19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAPTMMHPMAUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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